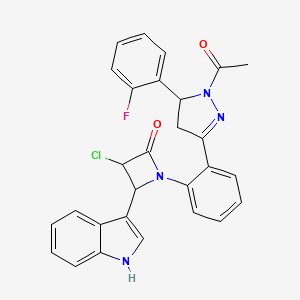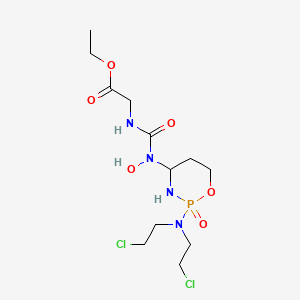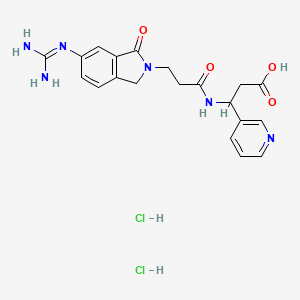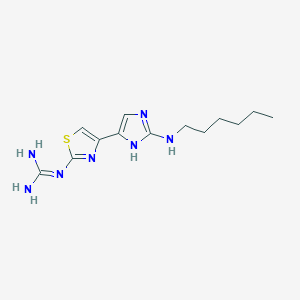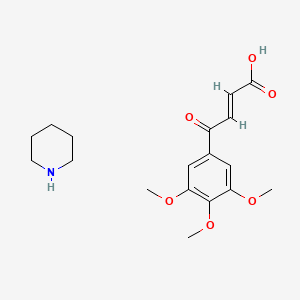
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trimethoxyphenyl group, a butenoic acid moiety, and a piperidine salt, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to form the corresponding cinnamic acid derivative. This intermediate is then reacted with piperidine to form the final piperidine salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid: Lacks the piperidine salt component.
4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid methyl ester: Contains a methyl ester group instead of the piperidine salt.
Uniqueness
The presence of the piperidine salt in (E)-4-(3,4,5-Trimethoxyphenyl)-4-oxo-2-butenoic acid piperidine salt enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
84386-16-3 |
|---|---|
Formule moléculaire |
C18H25NO6 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
(E)-4-oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic acid;piperidine |
InChI |
InChI=1S/C13H14O6.C5H11N/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3;1-2-4-6-5-3-1/h4-7H,1-3H3,(H,15,16);6H,1-5H2/b5-4+; |
Clé InChI |
JIHABHFBRPNBFG-FXRZFVDSSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/C(=O)O.C1CCNCC1 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C=CC(=O)O.C1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


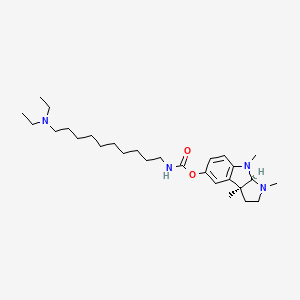
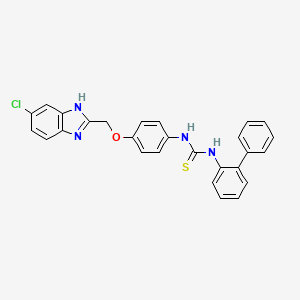
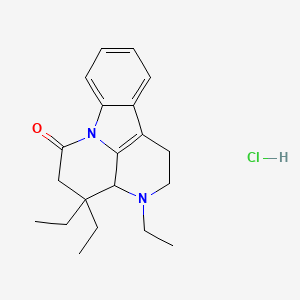
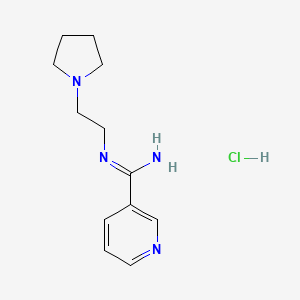
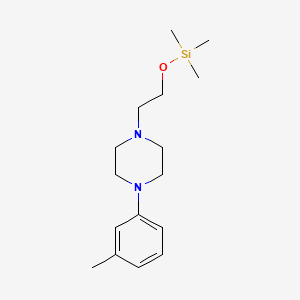

![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)
